3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
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Overview
Description
3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a compound with a complex structure, featuring multiple functional groups that contribute to its unique reactivity and versatility. The presence of a chloro group, methoxy groups, and a trifluoromethylphenoxy group within the molecular framework allows for a range of chemical interactions, making it valuable for diverse applications in chemistry and biomedicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can be achieved through a multi-step process:
- Step 1: Preparation of the Isoquinoline Core:
Starting material: : A suitable 3,4-dihydroisoquinoline derivative.
Reagents: : Commonly involve bromination or chlorination to introduce halogen atoms.
Conditions: : Typically, reactions are carried out under anhydrous conditions at elevated temperatures.
- Step 2: Introduction of Methoxy Groups:
Reagents: : Dimethyl sulfate or methanol in the presence of a base.
Conditions: : Reactions are often conducted under reflux with appropriate solvents such as ethanol or dichloromethane.
- Step 3: Attachment of Trifluoromethylphenoxy Group:
Reagents: : 3-(trifluoromethyl)phenol and a suitable leaving group like tosyl chloride.
Conditions: : Catalytic amounts of a strong base like potassium carbonate are used to facilitate the reaction.
- Step 4: Chlorination and Final Coupling:
Reagents: : Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: : Reactions are typically conducted at low to moderate temperatures to avoid decomposition of sensitive intermediates.
Industrial Production Methods: Industrial-scale production often relies on optimized versions of the synthetic routes, emphasizing high yields, cost-effectiveness, and scalability. Continuous flow processes and automation are increasingly adopted to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the isoquinoline core or methoxy groups.
Reduction: : Selective reduction of specific functional groups can be achieved using reagents like lithium aluminum hydride.
Substitution: : The presence of chloro and methoxy groups allows for nucleophilic and electrophilic substitution reactions.
Oxidation: : Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: : Reagents like sodium ethoxide or Grignard reagents are used to introduce new functional groups.
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Production of alcohols or amines.
Substitution: : Generation of diverse derivatives with functionalized phenoxy groups.
Scientific Research Applications
3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one finds applications across various scientific domains:
Chemistry: : Utilized as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: : Explored for its potential in modulating biological pathways, especially in cell signaling and receptor interactions.
Medicine: : Investigated for therapeutic applications in conditions like cancer, inflammation, and neurological disorders.
Industry: : Used in the development of advanced materials, agrochemicals, and as an intermediate in fine chemical production.
Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its multiple functional groups enable binding to specific sites, modulating the activity of target proteins and altering cellular pathways. The trifluoromethylphenoxy moiety, in particular, enhances its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar Compounds :
3-chloro-1-(6,7-dimethoxy-1-(phenoxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-chloro-1-(1-(3,4-dimethoxyphenoxy)methyl-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Variation in the position and nature of methoxy groups affects its chemical properties.
This compound's structural nuances make it a valuable candidate for diverse research and industrial applications, continuously driving innovation and discovery across fields.
Biological Activity
The compound 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A chloro group at position 3.
- A dimethoxy substituent at positions 6 and 7.
- A trifluoromethyl phenoxy group attached via a methylene bridge.
- A dihydroisoquinoline core structure.
Molecular Formula
The molecular formula is C21H22ClF3N2O3, indicating a relatively complex structure with multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoquinoline compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Potential
Isoquinoline derivatives have been studied for their anticancer properties. Compounds similar to the one have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that certain tetrahydroisoquinoline derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibitors targeting cytochrome P450 enzymes are crucial in drug metabolism and could be relevant for this compound's pharmacological profile .
Study 1: Antibacterial Activity Evaluation
A study evaluated various isoquinoline derivatives for their antibacterial properties. The compound exhibited a minimum inhibitory concentration (MIC) of 500 µg/mL against E. coli, suggesting moderate antibacterial activity compared to other tested compounds which showed lower MIC values .
Study 2: Anticancer Activity in vitro
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 15 µM for MCF-7 cells, indicating promising anticancer activity .
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
---|---|---|---|
Antibacterial | E. coli | 500 µg/mL | |
Anticancer | MCF-7 | 15 µM | |
Anticancer | HeLa | 20 µM |
Table 2: Structural Features Comparison
Compound Name | Chloro Group | Dimethoxy Group | Trifluoromethyl Group |
---|---|---|---|
3-chloro-1-(6,7-dimethoxy... | Yes | Yes | Yes |
Related Isoquinoline Derivative A | Yes | Yes | No |
Related Isoquinoline Derivative B | No | Yes | Yes |
Properties
IUPAC Name |
3-chloro-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3NO4/c1-29-19-10-14-7-9-27(21(28)6-8-23)18(17(14)12-20(19)30-2)13-31-16-5-3-4-15(11-16)22(24,25)26/h3-5,10-12,18H,6-9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPRMTPGJKHLCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCl)COC3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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